molecular formula C21H12ClFN2O3S B11670816 (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11670816
M. Wt: 426.8 g/mol
InChI Key: QUUZEPZSWHOPJD-GZTJUZNOSA-N
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Description

(5E)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, a fluorophenyl group, and a diazinane-4,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl and fluorophenyl groups. The final step involves the formation of the diazinane-4,6-dione core under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

(5E)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups.

Uniqueness

(5E)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H12ClFN2O3S

Molecular Weight

426.8 g/mol

IUPAC Name

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H12ClFN2O3S/c22-13-3-1-12(2-4-13)18-10-9-16(28-18)11-17-19(26)24-21(29)25(20(17)27)15-7-5-14(23)6-8-15/h1-11H,(H,24,26,29)/b17-11+

InChI Key

QUUZEPZSWHOPJD-GZTJUZNOSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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